molecular formula C13H26O5 B14531219 Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate CAS No. 62585-49-3

Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate

Cat. No.: B14531219
CAS No.: 62585-49-3
M. Wt: 262.34 g/mol
InChI Key: QMMDDGOMOPDFIF-UHFFFAOYSA-N
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Description

Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate is an organic compound with the molecular formula C₁₃H₂₆O₅. It is an ester, a class of compounds known for their pleasant odors and widespread occurrence in nature. Esters are commonly used in perfumes, flavorings, and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate typically involves the esterification of 3-hydroxypropanoic acid with 6-(ethoxymethoxy)hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-hydroxypropanoic acid, 6-(ethoxymethoxy)hexanol.

    Reduction: 3-hydroxypropanoic acid, 6-(ethoxymethoxy)hexanol.

    Transesterification: New ester, alcohol.

Scientific Research Applications

Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.

    Medicine: Investigated for its potential therapeutic properties, including its ability to act as a prodrug that releases active compounds in the body.

    Industry: Used in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components, 3-hydroxypropanoic acid and 6-(ethoxymethoxy)hexanol. These components can then interact with various biological pathways, leading to their observed effects .

Comparison with Similar Compounds

Methyl 3-{[6-(ethoxymethoxy)hexyl]oxy}propanoate can be compared to other esters with similar structures, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

62585-49-3

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

methyl 3-[6-(ethoxymethoxy)hexoxy]propanoate

InChI

InChI=1S/C13H26O5/c1-3-16-12-18-10-7-5-4-6-9-17-11-8-13(14)15-2/h3-12H2,1-2H3

InChI Key

QMMDDGOMOPDFIF-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCCCCCOCCC(=O)OC

Origin of Product

United States

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